(3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone is an intriguing organic compound with potential applications in various scientific fields. Its structure combines the functionalities of quinoline, benzothiazole, and azetidinone, hinting at a complex interplay of chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The synthesis of this compound typically involves the reaction of 3,4-dihydroquinolin-1(2H)-amine with a suitable azetidinone derivative, followed by methoxylation. Conditions may require specific catalysts or solvents to ensure efficiency and yield.
Industrial production methods: In an industrial setting, large-scale synthesis would likely optimize these reactions using continuous flow reactors, advanced catalysis, and robust purification techniques to achieve high purity and scalability.
Types of reactions it undergoes:
Oxidation: Given its functional groups, the compound may undergo oxidation reactions, possibly affecting the methoxy or quinoline components.
Reduction: Reduction could target the quinoline ring, potentially converting it into dihydro or tetrahydro derivatives.
Substitution: Substitution reactions may occur on the benzothiazole ring, particularly at positions adjacent to the methoxy group.
Common reagents and conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation over palladium or platinum catalysts.
Substitution: Nucleophilic or electrophilic reagents, depending on the specific substitution desired.
Major products: These reactions could yield a variety of products, such as oxidized derivatives, reduced forms of the compound, and various substituted analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound's structure offers intriguing pathways for creating novel materials or exploring organic reaction mechanisms.
Medicine: Could serve as a lead compound for drug discovery, targeting specific enzymes or receptors involved in diseases.
Industry: Possibilities in creating advanced polymers or as a component in specialty chemicals due to its unique functional groups.
Wirkmechanismus
Uniqueness: Compared to other compounds with similar moieties, (3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone is unique in its combination of three distinct functional groups, each contributing to its overall properties.
Vergleich Mit ähnlichen Verbindungen
Quinoline-based drugs like chloroquine.
Benzothiazole derivatives in antifungal or anticancer research.
Azetidinone-containing compounds known for their antibacterial properties.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-26-16-8-9-17-19(11-16)27-21(22-17)23-12-15(13-23)20(25)24-10-4-6-14-5-2-3-7-18(14)24/h2-3,5,7-9,11,15H,4,6,10,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGMDAIOGAZBTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)N4CCCC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.